molecular formula C14H14Cl2N2O2 B13578126 N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B13578126
M. Wt: 313.2 g/mol
InChI Key: CPCAEDDGFADVHZ-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorobenzyl group attached to the acetamide nitrogen and a 3,5-dimethylisoxazole moiety at the α-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry.

Properties

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C14H14Cl2N2O2/c1-8-12(9(2)20-18-8)6-14(19)17-7-10-3-4-11(15)5-13(10)16/h3-5H,6-7H2,1-2H3,(H,17,19)

InChI Key

CPCAEDDGFADVHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Step 1: Synthesis of the 3,5-dimethyl-1,2-oxazol-4-yl acetic acid or its activated derivative
  • Step 2: Preparation of the 2,4-dichlorobenzylamine or its equivalent
  • Step 3: Coupling of the amine with the activated acid derivative to form the amide bond

This approach is consistent with standard amide bond formation protocols in medicinal and agrochemical chemistry.

Detailed Synthetic Route

Step Reaction Reagents/Conditions Notes
1 Synthesis of 3,5-dimethyl-1,2-oxazol-4-yl acetic acid Starting from 3,5-dimethylisoxazole derivatives, oxidation or carboxylation methods are used to introduce the acetic acid side chain. Careful control of reaction conditions to preserve oxazole ring integrity.
2 Preparation of 2,4-dichlorobenzylamine Reduction of 2,4-dichlorobenzyl chloride or nitrile derivatives using catalytic hydrogenation or chemical reductants. Chlorine substituents are stable under reductive conditions used.
3 Amide coupling Use of coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC), or activated esters (e.g., acid chlorides, NHS esters) in solvents like dichloromethane or N,N-dimethylformamide (DMF). Base additives like triethylamine or N-methylmorpholine facilitate the reaction. Reaction performed at ambient or slightly elevated temperatures to optimize yield and minimize side reactions.

Representative Preparation Procedure

  • Activation of 3,5-dimethyl-1,2-oxazol-4-yl acetic acid:

    • The acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.
    • Alternatively, carbodiimide coupling agents can be used to activate the acid in situ.
  • Amide bond formation:

    • The 2,4-dichlorobenzylamine is dissolved in anhydrous solvent (e.g., dichloromethane or DMF).
    • The activated acid derivative is added dropwise under stirring.
    • The reaction mixture is maintained at 0–25 °C for several hours.
    • A base such as triethylamine is added to neutralize generated HCl and drive the reaction forward.
    • The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
  • Work-up and purification:

    • Upon completion, the reaction mixture is quenched with water.
    • The product is extracted into an organic solvent, washed, dried, and concentrated.
    • Purification is typically achieved by recrystallization or chromatography.

Data Tables and Reaction Parameters

Parameter Typical Value Comments
Solvent Dichloromethane, DMF Anhydrous conditions preferred
Coupling agent DCC, EDC, or acid chloride DCC often used for high yield
Base Triethylamine (TEA) Scavenges HCl byproduct
Temperature 0–25 °C Controls reaction rate and selectivity
Reaction time 2–12 hours Depends on reagent reactivity
Yield 70–90% Optimized conditions yield high purity product
Purification Recrystallization, silica gel chromatography Ensures removal of impurities

Professional Notes and Considerations

  • Purity and yield optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry should be carefully optimized to maximize yield and minimize side products.
  • Safety: Handling of reagents like thionyl chloride and carbodiimides requires appropriate safety measures due to their corrosive and sensitizing nature.
  • Scalability: The described methods are adaptable for scale-up in industrial settings with appropriate process controls.
  • Analytical verification: The final product characterization should include NMR, IR, MS, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: N-(3,4-Dichlorophenyl)-2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetamide

Key Differences :

  • Substitution Pattern : The dichlorophenyl group is directly attached to the nitrogen (N-aryl) rather than via a benzyl linker (N-benzyl).
  • Halogen Positions : 3,4-Dichloro vs. 2,4-dichloro in the target compound.
    Implications :
  • The 3,4-dichloro substitution may alter electronic effects (e.g., dipole moments) and lipophilicity .

Structural Analog 2: 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

Key Differences :

  • Heterocycle : Thiazole (sulfur-containing) replaces the oxazole (oxygen-containing) ring.
  • Substituent : A thiazol-2-yl group is attached to the acetamide nitrogen.
    Implications :
  • The absence of methyl groups on the heterocycle reduces steric hindrance, which could influence molecular packing in crystalline states .

Structural Analog 3: 2-{[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methyl]Sulfanyl}-N-Ethyl-N-(2,2,2-Trifluoroethyl)Acetamide

Key Differences :

  • Functional Groups : A sulfanyl (-S-) linker and trifluoroethyl group replace the dichlorobenzyl group.
  • Substituents : Ethyl and trifluoroethyl groups introduce strong electron-withdrawing effects.
    Implications :
  • The sulfanyl group may increase resistance to oxidative degradation compared to ether or amine linkages .

Structural Analog 4: N-(5,6-Dihydro-4H-Cyclopenta[d][1,3]Thiazol-2-yl)-2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetamide

Key Differences :

  • Bicyclic Structure : A dihydrocyclopentathiazole replaces the dichlorobenzyl group.
    Implications :
  • The bicyclic system introduces conformational rigidity, which could enhance selectivity for sterically constrained targets.
  • The thiazole moiety’s sulfur atom may participate in unique interactions (e.g., metal coordination) absent in the target compound .

Structural Analog 5: U-48800 and U-51754 (2-(2,4-Dichlorophenyl)-N-[2-(Dimethylamino)Cyclohexyl]-N-Methyl Acetamide)

Key Differences :

  • Substituents: A dimethylaminocyclohexyl group replaces the dichlorobenzyl group. Implications:
  • The tertiary amine and cyclohexyl group introduce basicity and 3D conformational diversity, likely directing CNS activity.

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C13H14Cl2N2O\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

The synthesis typically involves a nucleophilic substitution reaction where the oxazoline derivative is reacted with an appropriate acylating agent. The reaction conditions often include polar aprotic solvents such as DMSO and bases like KOH to facilitate the formation of the acetamide bond.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways:

  • Mechanism of Action : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the suppression of NF-kB signaling pathways .

Analgesic Activity

In animal models, this compound demonstrated notable analgesic effects:

  • Case Study : A study conducted on mice showed that administration of the compound significantly reduced pain responses in formalin-induced pain models. The analgesic effect was comparable to that of standard analgesics like ibuprofen .

Data Table: Biological Activity Summary

Biological Activity Tested Organisms/Models Results Reference
AntimicrobialS. aureus, E. coliSignificant inhibition (MIC < 10 µg/mL)
Anti-inflammatoryMacrophage cell linesReduced TNF-alpha and IL-6 levels
AnalgesicMice (formalin model)Pain response reduction similar to ibuprofen

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?

  • Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 3,4-dichlorophenylacetic acid derivatives with appropriate amines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at 273 K. Workup includes extraction, washing with NaHCO₃, and crystallization from methylene chloride . Alternative methods include mixed anhydride or active ester approaches, though yields may vary.
Method Reagents/Conditions Yield Range
Carbodiimide couplingEDC, triethylamine, CH₂Cl₂, 273 K60-75%
Mixed anhydrideClCO₂iPr, N-methylmorpholine, THF50-65%
Active ester (e.g., NHS)N-hydroxysuccinimide, DCC, DMF55-70%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; oxazole methyl groups at δ 2.1–2.3 ppm).
  • X-ray crystallography : Resolves conformational heterogeneity (e.g., three molecules in asymmetric unit with dihedral angles 44.5°–77.5° between aromatic rings) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 353.2).

Advanced Research Questions

Q. How can conformational variability in crystallographic data impact functional studies?

  • Methodological Answer : Structural variations (e.g., dihedral angles between dichlorophenyl and oxazole rings) influence hydrogen-bonding patterns and dimerization (R₂²(10) motifs). Use density functional theory (DFT) to model energy differences between conformers. For experimental validation, compare reactivity in solvated vs. crystalline states via kinetic assays .
Conformer Dihedral Angle (°) Hydrogen Bonds
A44.5Intra-dimer N–H⋯O
B76.2Inter-dimer N–H⋯O
C77.5Inter-dimer N–H⋯O

Q. What strategies address contradictory bioactivity results across studies?

  • Methodological Answer :

Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting assays.

Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.

Structural analogs : Compare with derivatives (e.g., 2,4-dichlorophenoxy acetamides) to isolate pharmacophore contributions .

Computational docking : Use AutoDock Vina to predict target binding modes, cross-referencing crystallographic data for ligand flexibility .

Q. How to design a structure-activity relationship (SAR) study for optimizing target affinity?

  • Methodological Answer :

  • Core modifications : Vary oxazole substituents (e.g., replace 3,5-dimethyl with trifluoromethyl) and assess IC₅₀ shifts.
  • Docking-guided synthesis : Prioritize derivatives with improved binding scores (e.g., ΔG ≤ −8 kcal/mol) to kinase or enzyme targets.
  • In vitro validation : Use fluorescence polarization or SPR to measure binding kinetics .

Safety and Handling

Q. What laboratory safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis; monitor airborne exposure via NIOSH methods.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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